

Technical Guide: Regioselective Synthesis of 2-Iodo-6-methoxy-4-methylphenol

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Compound of Interest

Compound Name: Phenol, 2-iodo-6-methoxy-4-methyl-
CAS No.: 111726-48-8
Cat. No.: B3045672

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Part 1: Executive Summary & Structural Analysis

Target Molecule: **Phenol, 2-iodo-6-methoxy-4-methyl-** Common Synonyms: 6-Iodocresol; 2-Iodo-4-methyl-6-methoxyphenol CAS Number: 10578-99-1 (Generic for iodocresols; specific isomer confirmation required via NMR)

The synthesis of 2-iodo-6-methoxy-4-methylphenol presents a classic challenge in regioselective electrophilic aromatic substitution (EAS). The starting material, Creosol (2-methoxy-4-methylphenol), contains three directing groups that create competing electronic environments. The primary synthetic objective is to install the iodine atom at the C6 position (ortho to the hydroxyl group) while suppressing the formation of the thermodynamically competitive C5-isomer (para to the methoxy group).

This guide details a robust, scalable oxidative iodination protocol utilizing Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl). This method is selected for its high ortho-selectivity, operational simplicity, and green chemistry profile compared to traditional reagents like Iodine Monochloride (ICl).

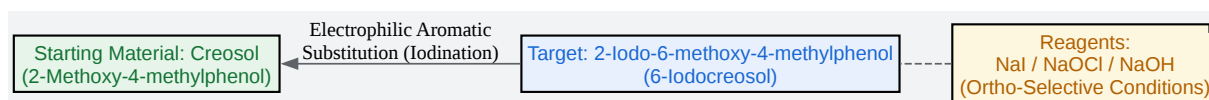
Structural Numbering & Regiochemistry

To ensure precision, we utilize the phenol-centric numbering scheme:

- C1: Hydroxyl (-OH) – Strongest Activator (Ortho/Para)
- C2: Methoxy (-OMe) – Strong Activator (Ortho/Para)
- C4: Methyl (-Me) – Weak Activator
- Target Position (C6): Ortho to -OH, Meta to -OMe.
- Competing Position (C5): Para to -OMe, Meta to -OH.

Part 2: Retrosynthetic Analysis

The most direct pathway involves the electrophilic iodination of Creosol. The choice of reagents dictates the regioselectivity. Basic conditions generate the phenoxide anion, which dramatically increases the electron density at the ortho (C6) and para (C4) positions. Since C4 is blocked by a methyl group, the phenoxide directs substitution almost exclusively to C6.



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Caption: Retrosynthetic disconnection relying on phenoxide-directed ortho-iodination.

Part 3: Detailed Synthesis Protocol (NaI/NaOCl Method)

Rationale

While N-Iodosuccinimide (NIS) is effective for lab-scale synthesis, it often yields mixtures of C5 and C6 isomers in neutral media. The NaI/NaOCl method in basic methanol is superior because it proceeds via the phenoxide intermediate. The negative charge on the oxygen atom

localizes high electron density at the C6 position, and the coordination of the sodium cation can further stabilize the transition state for ortho-attack.

Materials Table

Reagent	MW (g/mol)	Equiv.	Role
Creosol	138.16	1.0	Substrate
Sodium Iodide (NaI)	149.89	1.2	Iodine Source
Sodium Hypochlorite (NaOCl)	74.44	1.5	Oxidant (Commercial Bleach ~5-12%)
Sodium Hydroxide (NaOH)	40.00	1.2	Base (Phenoxide formation)
Methanol (MeOH)	32.04	Solvent	Reaction Medium
Sodium Thiosulfate	158.11	-	Quenching Agent

Experimental Workflow

Step 1: Phenoxide Formation

- Charge a round-bottom flask with Creosol (10.0 mmol) and Methanol (20 mL).
- Add NaOH (12.0 mmol) dissolved in a minimum amount of water (or use 2M NaOH solution).
- Stir at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide salt. The solution may darken slightly.

Step 2: Iodide Addition

- Add Sodium Iodide (12.0 mmol) to the reaction mixture. Stir until fully dissolved.
- Cool the reaction mixture to 0–5 °C using an ice bath. Critical: Low temperature improves regioselectivity.

Step 3: Oxidative Iodination

- Add the NaOCl solution (15.0 mmol) dropwise over 30–45 minutes via an addition funnel.
- Mechanism: NaOCl oxidizes
to generate electrophilic iodine species (likely hypiodite
or
equivalent) in situ.
- Maintain the temperature below 5 °C during addition.
- After addition, allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.

Step 4: Quenching and Isolation

- Cool the mixture back to 0 °C.
- Quench excess oxidant by adding saturated aqueous Sodium Thiosulfate () until the iodine color (yellow/brown) fades to a pale yellow or colorless solution.
- Acidify the mixture to pH ~2–3 using 1M HCl. The product will precipitate as a solid or form an oil.
- Extraction: If solid, filter and wash with cold water. If oil, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over , and concentrate in vacuo.

Step 5: Purification

- Recrystallization: The crude product can often be recrystallized from Ethanol/Water or Hexane/Ethyl Acetate to yield pure 6-iodocresol.
- Flash Chromatography: If necessary, purify on silica gel (Eluent: 5-10% EtOAc in Hexanes).

Part 4: Mechanistic Pathway & Logic

The high regioselectivity is driven by the Phenoxide Directing Effect. In the anionic form, the oxygen donates significant electron density to the ortho position (C6) via resonance. The C5 position is activated by the methoxy group, but the phenoxide activation is electronically superior.



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Caption: Mechanism of phenoxide-directed electrophilic aromatic substitution.

Part 5: Analytical Validation (QC)

Distinguishing the target (6-iodo) from the byproduct (5-iodo) is critical. Use ¹H NMR coupling constants.

Feature	Target: 6-Iodo-2-methoxy-4-methylphenol	Byproduct: 5-Iodo-2-methoxy-4-methylphenol
Proton Positions	H-3 and H-5	H-3 and H-6
Relationship	Meta to each other	Para to each other
Coupling ()	Doublets, Hz	Singlets, Hz
Shift Logic	H-5 is shielded by ortho-Me and meta-OH.	H-6 is deshielded by ortho-I and ortho-OH.

Expected NMR (CDCl₃) for Target:

- 2.25 (s, 3H, Me)
- 3.85 (s, 3H, OMe)
- 5.80 (s, 1H, OH)

- 6.65 (d,
Hz, 1H, H-5)
- 7.10 (d,
Hz, 1H, H-3)

Part 6: Safety & Hazards

- Iodine/Iodides: Chronic exposure can affect thyroid function. Handle in a fume hood.
- Sodium Hypochlorite: Strong oxidizer. Do not mix with acids before quenching (releases Chlorine gas).
- Creosol: Irritant to skin and eyes. Wear nitrile gloves and safety glasses.

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